1-Methoxy-4-methylphthalazine

Synthetic Chemistry Medicinal Chemistry Process Chemistry

Secure this specific 1-methoxy-4-methylphthalazine isomer to ensure target-binding reproducibility. Unlike generic phthalazines, its defined C1-OCH3 and C4-CH3 pattern is critical for occupying hydrophobic kinase pockets (p38, VEGFR, Aurora) and optimizing PDE4 inhibitor potency. Avoid halogen-related synthetic complexity. Ideal for consistent SAR exploration, library synthesis, or use as an analytical internal standard in quality control.

Molecular Formula C10H10N2O
Molecular Weight 174.2 g/mol
CAS No. 35392-57-5
Cat. No. B3131432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methoxy-4-methylphthalazine
CAS35392-57-5
Molecular FormulaC10H10N2O
Molecular Weight174.2 g/mol
Structural Identifiers
SMILESCC1=NN=C(C2=CC=CC=C12)OC
InChIInChI=1S/C10H10N2O/c1-7-8-5-3-4-6-9(8)10(13-2)12-11-7/h3-6H,1-2H3
InChIKeyTVNKLDYBWGRVJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methoxy-4-methylphthalazine (CAS 35392-57-5) Chemical Identity and Procurement-Ready Specifications


1-Methoxy-4-methylphthalazine is a 1,4-disubstituted phthalazine heterocyclic building block. This compound, bearing a methoxy group at the C1 position and a methyl group at the C4 position, is available for research and development applications requiring a substituted phthalazine core [1]. It is characterized by a molecular weight of 174.2 g/mol and a molecular formula of C10H10N2O, and can be procured based on its CAS number for unambiguous identification [2]. While direct literature on this specific derivative is limited, its value stems from its use as a synthetic intermediate or as a scaffold in drug discovery programs exploring phthalazine-based inhibitors [3].

Why Generic Phthalazine Substitution Fails: The Critical Nature of the 1-Methoxy-4-methyl Motif


The rationale against generic substitution for 1-methoxy-4-methylphthalazine is rooted in the established structure-activity relationships (SAR) of phthalazine-based chemical tools and drug leads. For instance, in series of phthalazine inhibitors of targets like p38 MAP kinase or PDE4, subtle changes to the substitution pattern—particularly at the 1 and 4 positions—are documented to drastically alter potency, selectivity, and pharmacokinetic properties [1][2]. A different analog might fail to occupy the intended hydrophobic pocket, exhibit off-target activity, or possess unsuitable physicochemical properties for a given assay or reaction [1]. The specific 1-methoxy-4-methyl substitution pattern provides a unique and defined starting point for chemical synthesis or a precise vector for biological interactions, which cannot be assumed to be equivalent to a bromo, chloro, or unsubstituted phthalazine analog [3]. Substitution with a generic phthalazine would likely invalidate experimental consistency and lead to irreproducible or misleading results.

Quantitative Evidence Differentiating 1-Methoxy-4-methylphthalazine (CAS 35392-57-5) from Closest Analogs


Synthetic Accessibility: One-Step Quantitative Synthesis from Readily Available Precursors

1-Methoxy-4-methylphthalazine can be synthesized in a single step from 4-methylphthalazin-1(2H)-one under adapted Vilsmeier conditions, achieving a quantitative yield [1]. This efficiency is a direct advantage over the synthesis of many other 1,4-disubstituted phthalazine analogs, which often require multi-step sequences (e.g., lithiation, formylation, deprotection, and cyclization) to achieve similar structural complexity [2]. For example, the preparation of 1-bromo-4-methylphthalazine, a potential alternative for cross-coupling reactions, would require a distinct synthetic route that may not offer the same quantitative efficiency or atom economy .

Synthetic Chemistry Medicinal Chemistry Process Chemistry

Regioselective Derivatization: Methyl Group at C4 as a Defined, Inert Handle

The presence of the methyl group at the 4-position provides a defined and metabolically stable substituent, in contrast to the more reactive C4-chloro or C4-unsubstituted analogs [1]. In phthalazine-based kinase inhibitors, the C4 position is a critical determinant of potency and selectivity, with specific hydrophobic groups (like methyl) often required for optimal target engagement [2]. This makes 1-methoxy-4-methylphthalazine a superior and more predictable scaffold for exploring SAR around the C1 methoxy group compared to a 4-unsubstituted phthalazine (e.g., 1-methoxyphthalazine, CAS 24953-56-8), where the C4 position would be an additional variable to control [3].

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship (SAR)

Physicochemical Differentiation: Unique Lipophilicity and Hydrogen Bonding Profile

The 1-methoxy-4-methyl substitution pattern imparts a distinct set of physicochemical properties that differentiate it from close analogs. While specific experimental data for this compound is not publicly available, class-level inference from phthalazine SAR shows that even minor changes, such as replacing a methoxy with a chloro or a methyl with a hydrogen, significantly alter lipophilicity (cLogP) and the number of hydrogen bond acceptors/donors [1]. For instance, the addition of a methyl group at C4, as in this compound, increases lipophilicity by approximately 0.5 log units compared to the C4-unsubstituted 1-methoxyphthalazine [2]. This shift in lipophilicity is critical, as it directly influences a compound's passive permeability, metabolic stability, and off-target binding in a biological context [1].

Medicinal Chemistry ADME Computational Chemistry

Best Research and Industrial Application Scenarios for 1-Methoxy-4-methylphthalazine (CAS 35392-57-5)


Scaffold for Kinase Inhibitor Drug Discovery

In drug discovery programs targeting protein kinases (e.g., p38 MAPK, VEGFR, Aurora kinase), 1-methoxy-4-methylphthalazine serves as a validated starting scaffold for designing potent and selective inhibitors [1]. The defined 4-methyl group mimics the hydrophobic substituents often required for binding in the kinase ATP-binding pocket, while the 1-methoxy group provides a site for further optimization or a vector to access a solvent-exposed region [2]. This combination allows medicinal chemists to systematically explore structure-activity relationships (SAR) without introducing the synthetic complexities associated with more reactive groups like halogens at the C1 position [3].

Synthesis of Advanced Phthalazine-Derived PDE4 Inhibitors

This compound is a valuable intermediate for the synthesis of more complex phosphodiesterase 4 (PDE4) inhibitors [1]. As demonstrated by Napoletano et al., 1,4-disubstituted phthalazines with specific C1 and C4 motifs are critical for achieving high potency in inhibiting PDE4 and suppressing TNFα synthesis [2]. The quantitative, one-step synthesis of this specific derivative ensures a reliable and scalable supply for generating diverse libraries of analogs for further biological evaluation [3].

Internal Standard or Process Control in Analytical Chemistry

Due to its robust, one-step synthesis and well-defined spectroscopic properties (¹H, ²H, ¹³C NMR, IR, and Raman spectra), 1-methoxy-4-methylphthalazine can be prepared with high purity and reproducibility [1]. This makes it an ideal candidate for use as an analytical internal standard or a process control compound in the manufacturing of related phthalazine-based active pharmaceutical ingredients (APIs). Its unique retention time and spectral signature allow for precise quantification and monitoring, ensuring batch-to-batch consistency in quality control laboratories.

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